molecular formula C12H27O4P.2H3N<br>C12H33N2O4P B12668902 Diammonium dodecyl phosphate CAS No. 65138-75-2

Diammonium dodecyl phosphate

Cat. No.: B12668902
CAS No.: 65138-75-2
M. Wt: 300.38 g/mol
InChI Key: OEGDRYRDQUBDHT-UHFFFAOYSA-N
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Description

Diammonium dodecyl phosphate, a synthetic organophosphate compound, consists of a dodecyl (C₁₂) alkyl chain linked to a phosphate group, neutralized by two ammonium ions. Its general formula is (NH₄)₂(C₁₂H₂₅PO₄). The compound’s water solubility and ammonium content make it suitable for controlled-release formulations in agriculture or material science .

Properties

CAS No.

65138-75-2

Molecular Formula

C12H27O4P.2H3N
C12H33N2O4P

Molecular Weight

300.38 g/mol

IUPAC Name

azane;dodecyl dihydrogen phosphate

InChI

InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3

InChI Key

OEGDRYRDQUBDHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O.N.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium dodecyl phosphate can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs in a two-step process:

    Esterification: Dodecyl alcohol reacts with phosphoric acid to form dodecyl phosphate.

    Neutralization: The dodecyl phosphate is then neutralized with ammonia to produce this compound.

The reaction conditions for the esterification step usually involve heating the mixture to around 100-120°C, while the neutralization step is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process begins with the controlled addition of dodecyl alcohol to phosphoric acid in a reactor, followed by the gradual introduction of ammonia. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diammonium dodecyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and ammonium phosphate.

    Oxidation: It can be oxidized to form dodecyl phosphate and other oxidation products.

    Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Dodecyl alcohol and ammonium phosphate.

    Oxidation: Dodecyl phosphate and other oxidation products.

    Substitution: Substituted dodecyl phosphate derivatives.

Scientific Research Applications

Diammonium dodecyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and as an additive in fertilizers to improve nutrient availability.

Mechanism of Action

The mechanism of action of diammonium dodecyl phosphate is primarily based on its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of various compounds. In biological systems, it can interact with cell membranes, facilitating the transport of molecules across the membrane. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares diammonium dodecyl phosphate with structurally related ammonium alkyl phosphates and common phosphate salts:

Compound Chemical Formula Alkyl Chain Length Solubility Primary Applications Key Research Findings
This compound (NH₄)₂(C₁₂H₂₅PO₄) C₁₂ Likely low (inferred from C₁₆ analog ) Surfactants, flame retardants, controlled-release systems Inferred: Longer chains enhance hydrophobicity, slowing nutrient/phosphate release .
Diammonium hexadecyl phosphate (NH₄)₂(C₁₆H₃₃PO₄) C₁₆ Insoluble Specialty chemicals, coatings, surfactants Global market data (1997–2046) shows diversified industrial use .
Diammonium decyl phosphate (NH₄)₂(C₁₀H₂₁PO₄) C₁₀ Partially soluble Lamp wick impregnation, match production Molecular weight: 272.32 g/mol; used for afterglow prevention in matches .
Diammonium phosphate (DAP) (NH₄)₂HPO₄ N/A (inorganic) Water-soluble Fertilizers, flame retardants, nano-material synthesis Reduces soil Cd bioavailability by 21.6–46.8% ; LC₅₀ >5 mg/L (low toxicity) .
Calcium phosphate tribasic Ca₃(PO₄)₂ N/A (inorganic) Water-insoluble Soil Cd immobilization Less effective than DAP in reducing Cd availability due to insolubility .

Key Comparative Insights

  • Solubility and Agricultural Efficacy :

    • DAP’s water solubility enables rapid nutrient release, making it superior to insoluble calcium phosphate tribasic in Cd immobilization (46.8% vs. 23.2% reduction in bioavailable Cd) . In contrast, alkyl phosphates like this compound likely exhibit slower release due to hydrophobic alkyl chains, akin to coated DAP formulations that enhance phosphorus use efficiency by 45% .
    • Coated DAP combined with humic acid increases wheat yield by 19.1% compared to uncoated DAP, demonstrating the synergy between controlled-release mechanisms and organic additives .
  • Flame Retardancy :

    • DAP reduces flammability in polyurethane foams and wood composites by releasing phosphoric acid upon heating, which chars surfaces . Silica-coated DAP (DAP@SiO₂) further enhances flame retardancy in epoxy resins by forming a protective silicate layer . Alkyl phosphates like this compound may offer similar benefits with added hydrophobicity, though direct studies are lacking.
  • No toxicity data exist for this compound, but its C₁₆ analog is widely regulated in global markets .
  • Market and Industrial Use :

    • DAP dominates agricultural markets due to cost-effectiveness and solubility , while alkyl phosphates like diammonium hexadecyl phosphate occupy niche sectors (e.g., surfactants, specialty coatings) with projected market growth to 2046 .

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